molecular formula C12H12N2O2 B12415793 4-Formyl Antipyrine-d3

4-Formyl Antipyrine-d3

Cat. No.: B12415793
M. Wt: 219.25 g/mol
InChI Key: QFYZFYDOEJZMDX-BMSJAHLVSA-N
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Description

4-Formyl Antipyrine-d3 is a deuterated form of 4-Formyl Antipyrine, a derivative of the pyrazolone family of compounds. The deuterium atoms in the compound are substituted for hydrogen atoms, resulting in a slightly different molecular weight and chemical properties . This compound is often used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl Antipyrine-d3 involves the deuteration of 4-Formyl Antipyrine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Formyl Antipyrine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

    Carboxylic Acids: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Comparison with Similar Compounds

4-Formyl Antipyrine-d3 can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its deuterated form, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its ability to act as a fluorescent chemosensor also sets it apart from other similar compounds .

Conclusion

This compound is a valuable compound in scientific research, offering unique properties and applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a versatile tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

219.25 g/mol

IUPAC Name

3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3

InChI Key

QFYZFYDOEJZMDX-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)C=O)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O

Origin of Product

United States

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